{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Overview
Description
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is an organic compound with the molecular formula C12H10F3NOS This compound features a thiazole ring substituted with a trifluoromethylphenyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .
Biochemical Pathways
The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .
Pharmacokinetics
It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 4-methyl-2-bromoacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiazole intermediate with a trifluoromethylating agent such as trifluoromethyl iodide.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be done through a formylation reaction followed by reduction. For example, the thiazole intermediate can be formylated using formaldehyde and then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For instance, the hydroxymethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Methyl derivative
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}amine: Contains an amine group instead of a hydroxymethyl group.
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethyl ether: Features an ethyl ether group in place of the hydroxymethyl group.
Uniqueness
The uniqueness of {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol lies in its combination of a trifluoromethyl group and a hydroxymethyl group on a thiazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHCYQHVWYXBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382398 | |
Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-96-0 | |
Record name | {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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